N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(furan-2-ylmethyl)oxalamide
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Description
The compound appears to contain a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a furan ring, which is a five-membered aromatic ring with one oxygen atom . The presence of these heterocyclic rings can contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and reactivity. The presence of the thiophene and furan rings in this compound suggests that it might have interesting electronic properties due to the aromaticity of these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the thiophene and furan rings in this compound could contribute to properties like its boiling point, melting point, and solubility .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthetic Approaches : A study by Mamedov et al. (2016) introduces a novel synthetic methodology for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to the compound . This one-pot synthesis approach utilizes the classical Meinwald rearrangement and offers a high-yield, operationally simple method for creating oxalamide derivatives, showcasing the versatility and potential for complex molecule synthesis in this chemical domain (Mamedov et al., 2016).
Catalytic Activities and Applications
Catalytic Enhancements with Oxalamides : Research has identified N,N'-Bisoxalamides, including derivatives similar to the query compound, as effective ligands in catalyzing Cu-catalyzed N-arylation of anilines and secondary amines. This application highlights the role of furan and thiophene derivatives in enhancing catalytic activities in organic synthesis, suggesting potential utility in pharmaceutical and materials science research (Bhunia et al., 2017).
Copper-Catalyzed Coupling Reactions : The effectiveness of copper-catalyzed coupling reactions, facilitated by N,N'-bis(thiophen-2-ylmethyl)oxalamide and related compounds, has been documented. These findings demonstrate the potential of such compounds in promoting efficient amidation of (hetero)aryl chlorides, offering insights into novel methodologies for constructing complex organic molecules (De et al., 2017).
Photophysical Properties and Material Science Applications
Luminescent Materials : A terbium-doped yttrium-based metal-organic framework incorporating furan derivatives demonstrates significant potential in the detection of toxic anions in aqueous media. This research underscores the utility of furan and oxalamide derivatives in creating advanced luminescent materials for environmental monitoring and sensing applications (Singha et al., 2019).
properties
IUPAC Name |
N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-20-10(11-4-5-12(15)22-11)8-17-14(19)13(18)16-7-9-3-2-6-21-9/h2-6,10H,7-8H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHGPSSZPPBYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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